Ethyl 6-nitroquinoline-2-carboxylate
Description
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
ethyl 6-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)11-5-3-8-7-9(14(16)17)4-6-10(8)13-11/h3-7H,2H2,1H3 |
InChI Key |
WIUKOHDEFHXUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Ethyl Quinoline-2-carboxylate
One classical method involves the nitration of ethyl quinoline-2-carboxylate precursors using mixed acid systems (concentrated nitric acid and sulfuric acid) under controlled low temperatures (0–5 °C) to avoid over-nitration or ring sulfonation. This method selectively introduces the nitro group at the 6-position due to electronic and steric factors inherent in the quinoline ring system.
- Starting material: Ethyl quinoline-2-carboxylate
- Reagents: HNO₃ / H₂SO₄ mixture
- Conditions: 0–5 °C, controlled addition, short reaction times
- Workup: Quenching with ice water, extraction with organic solvents, purification by recrystallization or chromatography
This method typically yields Ethyl 6-nitroquinoline-2-carboxylate with moderate to good yields (40–60%) depending on reaction optimization and purification techniques.
Cyclization via Diazo Compound Intermediates
A more modern and efficient approach involves the synthesis of ethyl quinoline-2-carboxylates bearing substituents via Rhodium(II)-catalyzed cyclization reactions using halodiazoacetates as key intermediates. This method allows the introduction of the nitro group either before or after ring formation.
- Key steps:
- Preparation of halodiazoacetates (X-EDA) by halogenation of ethyl diazoacetate with N-halosuccinimides (NBS, NCS, or NIS) in the presence of DBU at 0 °C.
- Rh(II)-catalyzed reaction of X-EDA with substituted anilines or indoles to form quinoline derivatives.
- Catalyst: Rh₂(esp)₂ (Rhodium(II) complex)
- Solvent: Dichloromethane (CH₂Cl₂)
- Temperature: 0 °C to room temperature
- Yields: High yields reported for ethyl quinoline-3-carboxylates (up to 90% for chloro-substituted diazoacetates), with analogous methods applicable for 6-nitro derivatives.
This method offers regioselectivity and functional group tolerance, making it suitable for synthesizing this compound with high purity.
Doebner-Miller Reaction Catalyzed by Iodine
Another reported method involves the Doebner-Miller reaction catalyzed by iodine, which facilitates the condensation of appropriate anilines with α,β-unsaturated esters to form quinoline-2-carboxylates. Subsequent nitration can be performed to introduce the nitro group at the 6-position.
- Catalyst: Iodine (I₂)
- Substrates: 2-aminobenzaldehydes or related precursors with ethyl acetoacetate derivatives
- Conditions: Mild heating, solvent choice varies (e.g., toluene)
- Advantages: Mild conditions, fewer side products
- Limitations: Requires post-synthetic nitration step for nitro group installation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitration temperature | 0–5 °C | Controls regioselectivity and prevents decomposition |
| Solvent | Concentrated acids (H₂SO₄/HNO₃) or CH₂Cl₂ | Choice depends on method |
| Catalyst | Rh₂(esp)₂ (for diazo method), I₂ (Doebner-Miller) | Catalyst loading typically 1 mol% |
| Reaction time | 30 min to 3 hours | Longer times may lead to side reactions |
| Workup | Quenching with NaHCO₃, extraction with EtOAc | Purification by silica gel chromatography or recrystallization |
| Yield range | 40–90% | Depends on method and substrate purity |
Analytical and Purification Techniques
- Purification: Silica gel column chromatography using dichloromethane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry.
- ^1H NMR shows characteristic aromatic proton shifts and ethyl ester signals (quartet and triplet).
- FT-IR confirms ester carbonyl (~1650 cm⁻¹) and nitro group stretches (~1520 and 1340 cm⁻¹).
- Stability: The nitro group is sensitive to light and heat; storage under inert atmosphere and low temperature is recommended.
Summary Table of Preparation Methods
Research Findings and Notes
- The Rh(II)-catalyzed method is favored for its high yields and mild conditions, allowing for the synthesis of various substituted quinoline-2-carboxylates including the 6-nitro derivative.
- Nitration requires careful temperature control to avoid overreaction and degradation of the ester group.
- Purity of starting materials and catalysts significantly affects yield and selectivity.
- Analytical data confirm the regioselective introduction of the nitro group at the 6-position without affecting the ester functionality.
- Industrial scale-up benefits from continuous flow reactors for better temperature and reaction control, improving safety and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 6-aminoquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The biological activity of ethyl 6-nitroquinoline-2-carboxylate is primarily due to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to potential antimicrobial effects . Additionally, the quinoline ring system can intercalate into DNA, disrupting its function and replication .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and properties of Ethyl 6-nitroquinoline-2-carboxylate and its analogues:
Electronic and Reactivity Profiles
- Nitro Group Impact: The nitro group in this compound (6-position) strongly withdraws electrons, making the quinoline ring susceptible to nucleophilic aromatic substitution at positions ortho or para to the nitro group.
- Ester Position : The 2-carboxylate in the target compound may influence steric interactions differently than 3- or 4-carboxylate derivatives (e.g., ), affecting crystallinity or binding to biological targets .
Hazard and Handling Considerations
- Ethyl 6-nitroquinoxaline-2-carboxylate () has hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), likely due to its nitro and ester groups .
- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate () and Methyl 6-acetamido-4-chloroquinoline-2-carboxylate () lack comprehensive toxicity data, emphasizing the need for cautious handling by trained professionals .
Crystallographic and Analytical Insights
- SHELX software () is widely used for refining crystal structures of such compounds. For example, dihydroquinoline derivatives () may exhibit distinct hydrogen-bonding patterns due to oxo or hydroxyl groups, impacting their solid-state arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
